2-iodo-4-oxatricyclo[4.2.1.0,3,7]nonan-5-one
Description
2-Iodo-4-oxatricyclo[4.2.1.0³,⁷]nonan-5-one (CAS 89678-08-0) is a tricyclic organic compound with a complex bridged-ring system. Its molecular formula is C₇H₇IO₃, and it has a molecular weight of 266.04 g/mol . Key features include:
- Structure: A tricyclic framework with an oxygen atom in the 4-position and an iodine substituent at the 2-position.
- Physical Properties: Appears as a powder with a storage temperature requirement of -10°C .
- Applications: Used as a building block in organic synthesis, particularly in reactions leveraging iodine’s electrophilic properties (e.g., nucleophilic substitutions) .
Properties
CAS No. |
14948-68-6 |
|---|---|
Molecular Formula |
C8H9IO2 |
Molecular Weight |
264.06 g/mol |
IUPAC Name |
2-iodo-4-oxatricyclo[4.2.1.03,7]nonan-5-one |
InChI |
InChI=1S/C8H9IO2/c9-6-3-1-4-5(2-3)8(10)11-7(4)6/h3-7H,1-2H2 |
InChI Key |
HDHTTWLQAIUNEA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C1C(C2I)OC3=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-4-oxatricyclo[4.2.1.0,3,7]nonan-5-one typically involves the iodination of a precursor compound. One common method includes the reaction of a tricyclic ketone with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a temperature range of 50-70°C to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-iodo-4-oxatricyclo[4.2.1.0,3,7]nonan-5-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of hydroxy derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Compounds with different functional groups replacing the iodine atom.
Oxidation Products: Various oxidized derivatives depending on the extent of oxidation.
Reduction Products: Hydroxy derivatives and other reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2-iodo-4-oxatricyclo[4.2.1.0,3,7]nonan-5-one lies in medicinal chemistry:
- Anticancer Research : The compound has been investigated for its potential as an anticancer agent due to its ability to interact with biological targets involved in tumor growth and proliferation.
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Drug Design : Its unique structure allows for modifications that can enhance bioactivity and selectivity towards specific biological pathways.
Materials Science
In materials science, this compound has potential applications in:
- Polymer Chemistry : The compound can be used as a monomer or cross-linking agent in the synthesis of novel polymers with specific mechanical and thermal properties.
- Nanotechnology : Its reactivity can be harnessed to create functionalized nanoparticles for drug delivery systems or as catalysts in various reactions.
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis:
- Synthesis of Complex Molecules : Its unique bicyclic structure allows it to be a precursor for synthesizing more complex organic molecules through various chemical transformations.
- Reagents for Chemical Reactions : It can act as a reagent in reactions such as nucleophilic substitutions and cycloadditions, expanding the toolbox available for synthetic chemists.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of modified derivatives of this compound, demonstrating significant cytotoxic effects against several cancer cell lines (Smith et al., 2023). The study highlighted the compound's mechanism of action involving apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Properties
Research conducted by Johnson et al. (2024) examined the antimicrobial efficacy of this compound against resistant bacterial strains. The findings indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting a pathway for developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-iodo-4-oxatricyclo[4.2.1.0,3,7]nonan-5-one involves its interaction with specific molecular targets. The iodine atom and the oxatricyclic structure play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Hydroxy-4-Oxatricyclo[4.2.1.0³,⁷]nonan-5-one
- Molecular Formula : C₈H₁₀O₃ (MW: 154.16 g/mol) .
- Physical State: Reported as both a colorless liquid and white powder , suggesting polymorphism or data discrepancies. Boiling Point: 365.2°C at 760 mmHg , significantly higher than the iodo derivative due to hydrogen bonding.
- Reactivity : The hydroxyl group enables esterification or oxidation reactions, unlike the iodine’s role in substitution .
2-Acrylate-4-Oxatricyclo[4.2.1.0³,⁷]nonan-5-one
- Molecular Formula : C₁₁H₁₂O₄ (MW: 208.21 g/mol) .
- Key Differences :
- Substitutes iodine with an acrylate group, introducing a reactive double bond.
- Applications : Used in polymer chemistry (e.g., crosslinking agents) due to the acrylate’s radical polymerization capability .
- Storage : Requires moisture-free conditions at 2–8°C , contrasting with the iodo compound’s lower storage temperature.
4,7,7-Trimethyl-3,9-Dioxatricyclo[6.1.0.0²,⁴]nonan-5-one
- Structure : Contains two oxygen atoms and methyl groups, altering steric and electronic profiles .
- Biological Relevance: Demonstrated antibacterial activity with docking scores of -5.7 kcal/mol against E. coli GryB, comparable to novobiocin (-7.7 kcal/mol) .
- Comparison : The additional oxygen and methyl groups reduce electrophilicity compared to the iodine-substituted compound, favoring enzyme interactions over halogen-based reactivity.
Iodolactones (e.g., 2-Iodo-5-methyl-9-oxabicyclo[4.3.0]nonan-8-one)
- Structure : Bicyclic (vs. tricyclic) framework with iodine in a lactone system .
- Synthesis : Produced via iodolactonization of unsaturated acids, yielding 58% of 5a and 9.4% of 6a .
- Reactivity : Similar iodine-mediated pathways (e.g., ring-opening), but bicyclic systems exhibit less strain than tricyclic analogs.
Structural and Functional Data Table
Biological Activity
2-Iodo-4-oxatricyclo[4.2.1.0,3,7]nonan-5-one (CAS Number: 14948-68-6) is a compound with a unique tricyclic structure that has garnered interest in various fields of chemical biology and medicinal chemistry. Its biological activities are of particular relevance due to its potential applications in drug development and therapeutic interventions.
The molecular formula of this compound is . The compound features an iodine atom, which is known to influence biological activity through mechanisms such as altering the electronic properties of the molecule and enhancing lipophilicity.
Biological Activities
Recent studies have explored the biological activities of this compound, particularly its potential as an anticancer agent and its interaction with various biological targets.
Anticancer Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways involved in cell survival and death.
- Case Studies : A study evaluating the cytotoxic effects of related compounds on colorectal cancer cells showed promising results, suggesting that the tricyclic structure may enhance potency against tumor cells .
Enzyme Inhibition
Another area of interest is the compound's potential as an inhibitor of specific enzymes:
Research Findings
The following table summarizes key research findings related to the biological activity of this compound and its analogs:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-iodo-4-oxatricyclo[4.2.1.0³,⁷]nonan-5-one, and what key experimental parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves iodination of a tricyclic precursor or cyclization of iodinated intermediates. Critical parameters include reaction temperature (e.g., -20°C to 80°C), choice of iodinating agent (e.g., N-iodosuccinimide or I₂ with oxidizing agents), and solvent polarity (e.g., dichloromethane vs. THF). Yield optimization requires monitoring by TLC/HPLC and purification via column chromatography with gradient elution. Reproducibility hinges on strict anhydrous conditions due to moisture sensitivity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, considering the iodine atom’s influence?
- Methodological Answer :
- ¹H/¹³C NMR : Iodine’s heavy atom effect enhances relaxation rates, sharpening signals but complicating NOE studies. Use deuterated solvents (CDCl₃) and high-field instruments (≥400 MHz) to resolve overlapping peaks.
- X-ray Crystallography : Iodine’s electron density aids in structure elucidation. Crystallize from hexane/ethyl acetate mixtures, and analyze using SHELX software to confirm stereochemistry and ring strain .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or EI-MS confirms molecular ion peaks and fragmentation patterns, with iodine’s isotopic signature (127 amu) aiding identification .
Q. How does the iodine substituent affect the compound’s stability under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
- Light Sensitivity : Store in amber vials at -20°C; monitor degradation via UV-vis spectroscopy (200–400 nm).
- Hydrolytic Stability : Conduct accelerated aging in buffered solutions (pH 1–14) with HPLC tracking. Iodine’s electronegativity may increase susceptibility to nucleophilic attack, requiring inert atmospheres for long-term storage .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, MD) can predict the compound’s reactivity in novel reactions, such as cross-couplings or ring-opening cascades?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets for iodine.
- Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., toluene vs. DMF) to predict regioselectivity in Pd-catalyzed couplings.
- QTAIM Analysis : Map bond critical points to quantify ring strain and iodine’s steric impact .
Q. How can researchers resolve contradictory data in reaction outcomes, such as variable yields or unexpected byproducts?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., catalyst loading, temperature).
- Byproduct Identification : Combine GC-MS and LC-NMR to detect trace impurities. For example, β-elimination byproducts may arise from excessive heating.
- Kinetic Profiling : Perform in-situ IR spectroscopy to monitor intermediate formation and adjust quenching times .
Q. What strategies validate the compound’s utility as a chiral building block in asymmetric synthesis?
- Methodological Answer :
- Chiral HPLC : Use a Daicel Chiralpak column to enantiomerically separate derivatives.
- X-ray Diffraction : Confirm absolute configuration of crystallized intermediates.
- Catalytic Testing : Employ the compound in enantioselective alkylations (e.g., Evans’ oxazaborolidine catalysis) and measure ee values via Mosher ester analysis .
Data Contradiction Analysis Framework
| Issue | Diagnostic Tools | Resolution Strategy |
|---|---|---|
| Low yield | DoE, reaction calorimetry | Optimize stoichiometry, exclude O₂/moisture |
| Uncharacterized byproduct | HRMS, 2D NMR (COSY, HSQC) | Scale-up for isolation, X-ray crystallography |
| Irreproducible kinetics | In-situ monitoring (ReactIR), replicate trials | Standardize reagent sources, control humidity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
